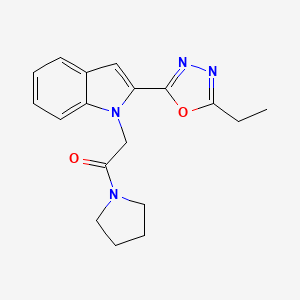

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Beschreibung

2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Eigenschaften

IUPAC Name |

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-2-16-19-20-18(24-16)15-11-13-7-3-4-8-14(13)22(15)12-17(23)21-9-5-6-10-21/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOONJFONZHWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

Coupling reactions: The oxadiazole and indole units can be coupled using various cross-coupling reactions, such as Suzuki or Heck reactions.

Introduction of the pyrrolidine group: This can be done through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine moieties.

Reduction: Reduction reactions could target the oxadiazole ring or other reducible functional groups.

Substitution: Various substitution reactions can occur, especially on the indole ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

Substitution reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action involves inhibition of enzymes such as tyrosine kinases, which are crucial in cell signaling pathways that regulate cell proliferation and survival. For instance, a study indicated that derivatives similar to this compound exhibited significant cytotoxic activity against colon carcinoma cell lines (HCT-116) with varying concentrations leading to reduced cell viability (Table 1).

| Compound | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| 2-(2-(5-Ethyl-Oxadiazol)) | 50 | 18.17 |

| Vinblastine (Standard) | 50 | 13.31 |

This data suggests that compounds with similar structures could be developed into effective anticancer agents.

Antimicrobial Properties

The compound is also being explored for its antimicrobial and antifungal properties. Studies have shown that oxadiazole derivatives can exhibit significant activity against various bacterial strains. For example, compounds derived from the oxadiazole structure demonstrated promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial applications, there is growing interest in the anti-inflammatory properties of this compound. Research indicates that oxadiazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Material Science Applications

Beyond medicinal chemistry, 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has potential applications in material science. Its unique electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). The integration of indole and oxadiazole moieties may enhance the performance characteristics of materials used in electronic devices.

Study on Anticancer Activity

A significant study conducted by Abdelrehim et al. focused on the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The results indicated that specific derivatives exhibited moderate to high cytotoxicity against colon carcinoma cell lines, suggesting a pathway for further development into therapeutic agents.

Study on Antimicrobial Activity

Another study investigated the antimicrobial efficacy of oxadiazole derivatives against common bacterial strains. The results showed that several synthesized compounds demonstrated strong antibacterial activity comparable to established antibiotics, indicating their potential as new lead molecules for drug development.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

- 2-(2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

The unique combination of the oxadiazole, indole, and pyrrolidine moieties in 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone may confer distinct chemical and biological properties, setting it apart from similar compounds.

Biologische Aktivität

The compound 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic derivative that combines features of indole and oxadiazole scaffolds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 95446-30-3 |

The compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of the oxadiazole moiety is significant, as compounds containing this group have been shown to possess various pharmacological activities, including anti-inflammatory and anticancer properties.

Target Interactions

- Cannabinoid Receptors : Similar compounds have been identified as synthetic cannabinoid receptor agonists, suggesting that this compound may also interact with the endocannabinoid system .

- Enzymatic Inhibition : Docking studies indicate potential inhibitory action against enzymes such as enoyl reductase (InhA) from Mycobacterium tuberculosis, which is crucial for developing antitubercular agents .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains in vitro.

Anti-inflammatory Effects

Studies have shown that oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound's structural features may enhance its selectivity and potency against COX-II compared to COX-I .

Case Studies

- Antitubercular Activity : A study highlighted the docking of similar oxadiazole compounds against InhA, revealing promising binding affinities and interactions that suggest potential use as antitubercular agents .

- COX Inhibition : In a comparative analysis of various oxadiazole derivatives, one compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential .

Summary of Findings

The biological activity of This compound suggests a multifaceted pharmacological profile:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Efficacy against various bacterial strains |

| Anti-inflammatory | Inhibition of COX enzymes |

| Antitubercular | Promising interactions with InhA |

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

- Methodological Answer : The synthesis of complex heterocyclic compounds like this requires sequential functionalization. Key steps include:

- Indole functionalization : Introduce the 5-ethyl-1,3,4-oxadiazole moiety via a coupling reaction (e.g., using a carbodiimide coupling agent under anhydrous conditions) .

- Ethanone-pyrrolidine linkage : Employ nucleophilic substitution or condensation reactions between the indole-oxadiazole intermediate and pyrrolidine derivatives. Reaction conditions (e.g., reflux in ethanol or DMF) must optimize yield while minimizing side reactions .

- Purification : Use column chromatography with polar/non-polar solvent gradients to isolate intermediates, validated via TLC or HPLC .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of substituents on the indole and oxadiazole rings. For example, indole C-2 proton shifts typically appear at δ 7.2–7.5 ppm .

- FTIR : Identify carbonyl (C=O) stretching vibrations (1650–1750 cm⁻¹) and pyrrolidine N-H bending (1550–1600 cm⁻¹) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the oxadiazole-pyrrolidine junction .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity profile?

- Methodological Answer :

- Molecular docking : Use software like MOE or AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole’s electron-deficient nature for hydrogen bonding .

- QSAR studies : Correlate substituent effects (e.g., ethyl group on oxadiazole) with biological activity using regression models. Validate with in vitro assays .

- MD simulations : Assess stability of the pyrrolidine-ethanone linkage in physiological conditions (e.g., solvation dynamics) .

Q. How to resolve contradictory data in biological activity assays?

- Methodological Answer :

- Dose-response validation : Repeat assays across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity. For instance, discrepancies in IC50 values may arise from off-target effects .

- Metabolic stability testing : Use liver microsomes to evaluate if oxidation of the pyrrolidine ring reduces efficacy, explaining variability in in vivo vs. in vitro results .

- Control experiments : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the ethanone carbonyl, which cleave in physiological pH .

- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility while maintaining structural integrity .

- Salt formation : React the pyrrolidine nitrogen with HCl or trifluoroacetic acid to improve crystallinity and bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reaction monitoring : Use in situ FTIR or LC-MS to detect intermediate degradation, which may lower yields .

- Catalyst screening : Test alternative catalysts (e.g., Pd/C vs. CuI) for coupling steps, as trace metal impurities can affect reproducibility .

- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to stabilize reactive intermediates and reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.